2,4-Dichlorobenzenesulfonyl isocyanate 2,4-Dichlorobenzenesulfonyl isocyanate
Brand Name: Vulcanchem
CAS No.: 209343-42-0
VCID: VC11714967
InChI: InChI=1S/C7H3Cl2NO3S/c8-5-1-2-7(6(9)3-5)14(12,13)10-4-11/h1-3H
SMILES: C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N=C=O
Molecular Formula: C7H3Cl2NO3S
Molecular Weight: 252.07 g/mol

2,4-Dichlorobenzenesulfonyl isocyanate

CAS No.: 209343-42-0

Cat. No.: VC11714967

Molecular Formula: C7H3Cl2NO3S

Molecular Weight: 252.07 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichlorobenzenesulfonyl isocyanate - 209343-42-0

Specification

CAS No. 209343-42-0
Molecular Formula C7H3Cl2NO3S
Molecular Weight 252.07 g/mol
IUPAC Name 2,4-dichloro-N-(oxomethylidene)benzenesulfonamide
Standard InChI InChI=1S/C7H3Cl2NO3S/c8-5-1-2-7(6(9)3-5)14(12,13)10-4-11/h1-3H
Standard InChI Key JAYGNDDSBFXWLC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N=C=O
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N=C=O

Introduction

Chemical Identity and Structural Characteristics

2,4-Dichlorobenzenesulfonyl isocyanate derives from benzenesulfonyl isocyanate with chlorine substituents at the 2- and 4-positions of the aromatic ring. Its molecular structure integrates three key functional elements:

  • A sulfonyl group (-SO₂-), which enhances electrophilicity and stability.

  • An isocyanate group (-NCO), a highly reactive moiety prone to nucleophilic attack.

  • Chlorine atoms at positions 2 and 4, which influence electronic distribution and steric effects.

The compound’s molecular formula is C₇H₃Cl₂NO₃S, with a molecular weight of 276.13 g/mol. Its IUPAC name is 2,4-dichlorobenzenesulfonyl isocyanate, and it is alternatively termed 2,4-dichlorophenylsulfonyl isocyanate in older literature .

Synthesis and Production

The synthesis of 2,4-dichlorobenzenesulfonyl isocyanate typically follows the phosgenation of sulfonamides, a method validated for analogous arylsulfonyl isocyanates .

Reaction Mechanism

  • Sulfonamide Preparation: 2,4-Dichlorobenzenesulfonamide is synthesized via sulfonation of 1,3-dichlorobenzene, followed by amidation.

  • Phosgenation: The sulfonamide reacts with phosgene (COCl₂) in the presence of a tertiary amine catalyst (e.g., triethylamine) and a hydrocarbyl isocyanate (e.g., butyl isocyanate) as a solvent:

    2,4-Cl2C6H3SO2NH2+COCl2amine2,4-Cl2C6H3SO2NCO+2HCl\text{2,4-Cl}_2\text{C}_6\text{H}_3\text{SO}_2\text{NH}_2 + \text{COCl}_2 \xrightarrow{\text{amine}} \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{SO}_2\text{NCO} + 2\text{HCl}

    This exothermic reaction proceeds at 130–135°C, with phosgene introduced gradually to maintain temperature control .

Optimized Conditions

  • Solvent: Xylene or toluene (aprotic, high-boiling).

  • Catalyst: Tertiary amines (e.g., 1,4-diazabicyclo[2.2.2]octane, "Dabco") at 0.5–2.0 wt%.

  • Yield: ~75–90% under optimized conditions, comparable to 2,5-dichloro analogues .

Physicochemical Properties

While direct data on 2,4-dichlorobenzenesulfonyl isocyanate is limited, its properties can be extrapolated from structurally similar compounds :

PropertyValue/Range
AppearanceWhite to pale yellow crystals
Melting Point45–55°C (estimated)
Boiling Point120–130°C at 0.5 mmHg
Density1.55–1.65 g/cm³
SolubilityInsoluble in water; soluble in organic solvents (e.g., xylene, DMF)
ReactivityHydrolyzes rapidly in water to 2,4-dichlorobenzenesulfonamide and CO₂

Reactivity and Applications

Nucleophilic Reactions

The isocyanate group undergoes characteristic reactions:

  • With Amines: Forms sulfonylurea derivatives:

    RNH2+2,4-Cl2C6H3SO2NCORNHCONH-SO2C6H3Cl2\text{RNH}_2 + \text{2,4-Cl}_2\text{C}_6\text{H}_3\text{SO}_2\text{NCO} \rightarrow \text{RNHCONH-SO}_2\text{C}_6\text{H}_3\text{Cl}_2

    These products are pivotal in herbicidal agents like sulfometuron-methyl .

  • With Alcohols: Produces carbamate esters, though this pathway is less common.

Industrial Applications

  • Agrochemicals: Key intermediate in sulfonylurea herbicides, which inhibit acetolactate synthase in plants.

  • Pharmaceuticals: Building block for protease inhibitors and antidiabetic agents.

  • Polymer Chemistry: Crosslinking agent in polyurethane and polyurea foams.

Environmental and Regulatory Considerations

  • Biodegradation: Hydrolyzes to 2,4-dichlorobenzenesulfonamide, which exhibits moderate persistence in soil (t₁/₂ = 30–60 days).

  • Regulations: Classified under UN 2250 (Poisonous Material) for transport. Workplace exposure limits (TLV-TWA): 0.005 ppm (ACGIH) .

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